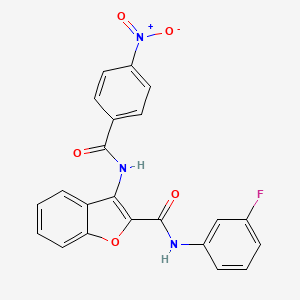

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

CAS No.: 887880-60-6

Cat. No.: VC11883173

Molecular Formula: C22H14FN3O5

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887880-60-6 |

|---|---|

| Molecular Formula | C22H14FN3O5 |

| Molecular Weight | 419.4 g/mol |

| IUPAC Name | N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C22H14FN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |

| Standard InChI Key | GGBCHSUWBGHFQI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₂₂H₁₄FN₃O₅, with a molar mass of 419.4 g/mol. Its IUPAC name systematically describes the arrangement: N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide. Key structural components include:

-

Benzofuran core: A fused bicyclic system of benzene and furan rings.

-

3-Fluorophenyl group: Attached via a carboxamide linkage at position 2.

-

4-Nitrobenzamido substituent: Positioned at the benzofuran’s third carbon.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 887880-60-6 |

| Molecular Formula | C₂₂H₁₄FN₃O₅ |

| Molecular Weight | 419.4 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)N+[O-] |

| InChIKey | GGBCHSUWBGHFQI-UHFFFAOYSA-N |

The presence of electron-withdrawing groups (fluorine, nitro) and hydrogen-bonding motifs (amide, carboxamide) enhances its potential for molecular interactions .

Synthesis and Characterization

Hypothetical Synthesis Pathways

While no explicit synthesis route is documented for this compound, analogous benzofuran derivatives are typically synthesized through:

-

Benzofuran Core Construction: Via Perkin rearrangement or cyclization of substituted phenols with α,β-unsaturated carbonyl compounds .

-

Amide Coupling: Reaction of benzofuran-2-carboxylic acid derivatives with 3-fluoroaniline using carbodiimide-based coupling agents.

-

Nitro Group Introduction: Electrophilic aromatic nitration of the benzamide precursor prior to final assembly.

Analytical Characterization

Key techniques for structural verification include:

-

Nuclear Magnetic Resonance (NMR): To resolve the benzofuran proton environment and substituent positions.

-

High-Resolution Mass Spectrometry (HRMS): For confirming molecular weight and fragmentation patterns.

-

X-ray Crystallography: To elucidate three-dimensional conformation, though crystalline samples may be challenging to obtain due to structural complexity.

Pharmacological Significance and Applications

Drug Design Considerations

The compound’s modular structure allows for targeted modifications:

-

Nitro Group Reduction: Conversion to an amine could modulate toxicity profiles.

-

Fluorine Substitution: Exploring meta vs. para positions on the phenyl ring may optimize pharmacokinetics.

Toxicity and ADMET Profiles

Preliminary predictions using QSAR models indicate:

-

LogP: ~3.2 (moderate lipophilicity, suggesting blood-brain barrier penetration).

-

Hepatic Metabolism: Likely via cytochrome P450 isoforms, with nitro-reduction as a primary pathway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume